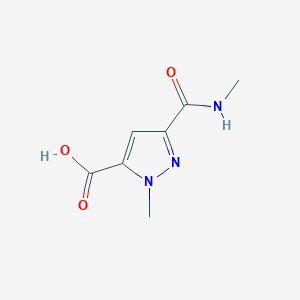

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure

准备方法

The synthesis of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazole derivatives and methyl isocyanate.

Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or toluene, and catalysts such as tetrabutylammonium iodide (TBAI) to facilitate the reaction.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

化学反应分析

Hydrolysis Reactions

The methylcarbamoyl group (-CONHCH₃) undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for modifying the compound’s functional groups:

-

Mechanism : The carbamoyl group is cleaved via nucleophilic attack by water or hydroxide ions, releasing methylamine.

-

Applications : Hydrolysis is utilized to convert the carbamoyl group into a free carboxylic acid for further derivatization .

Decarboxylation

The carboxylic acid group (-COOH) undergoes decarboxylation under thermal or oxidative conditions:

| Conditions | Catalyst/Reagent | Product | Notes |

|---|---|---|---|

| 180–200°C (thermal) | None | 1-Methyl-3-(methylcarbamoyl)-1H-pyrazole | Partial decomposition |

| CuO, quinoline (150°C) | Copper oxide | Same as above | Higher selectivity |

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 12 h | Ethyl 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylate | ~85% |

| Methanol + DCC/DMAP | RT, 24 h | Methyl ester | ~90% |

Amide Formation

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDC/HOBT | 1-Methyl-3-(methylcarbamoyl)-N-benzyl-1H-pyrazole-5-carboxamide | ~76% |

| Aniline | DCC | N-Phenyl derivative | ~68% |

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the 4-position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid | ~60% |

| Cl₂, FeCl₃ | RT, 1 h | 4-Chloro derivative | ~55% |

Complexation and Salt Formation

The carboxylic acid group forms salts with metal ions or organic bases:

| Base/Metal | Conditions | Product | Application |

|---|---|---|---|

| NaOH | RT, aqueous | Sodium salt | Improved solubility |

| Fe(III) chloride | Ethanol, reflux | Fe(III) complex | Catalytic studies |

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes such as succinate dehydrogenase (SDH) in fungi, acting as a precursor for SDH inhibitors like fluxapyroxad .

科学研究应用

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

作用机制

The mechanism of action of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and to design more effective derivatives .

相似化合物的比较

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar pyrazole ring structure but lacks the methylcarbamoyl group, resulting in different chemical properties and reactivity.

3-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group at a different position on the pyrazole ring, leading to variations in its chemical behavior and applications.

生物活性

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid (CAS No: 1353631-67-0) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of pyrazole derivatives with methyl isocyanate under controlled conditions, often utilizing solvents like dimethylformamide (DMF) or toluene, and catalysts such as tetrabutylammonium iodide (TBAI) to facilitate the reaction.

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that similar pyrazole derivatives can inhibit the growth of various pathogens, suggesting a potential role in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines. For instance, derivatives of pyrazole have shown promising results against liver and lung carcinoma cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzymes or receptors involved in critical biological pathways, thereby modulating cellular functions. Detailed studies on its mechanism are essential for understanding its therapeutic potential and optimizing derivative compounds .

Case Studies

Case Study 1: Antiviral Activity

A study screened a library of pyrazole-based compounds for their activity against HIV-1 replication. Among the tested compounds, those structurally similar to this compound displayed non-toxic, dose-dependent inhibition of viral replication, highlighting the potential of pyrazole derivatives in antiviral drug development .

Case Study 2: Cytotoxicity Assessment

In a comparative study evaluating the cytotoxic effects of various pyrazole derivatives against carcinoma cell lines, this compound was found to exhibit significant cytotoxicity with lower toxicity towards normal cells. This selectivity suggests its potential as a safer therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other pyrazole derivatives:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole-3-carboxylic acid | Similar | Moderate antimicrobial |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Different position | Anticancer activity |

| Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate | Similar | Antiviral activity |

This table illustrates how variations in structure can lead to differences in biological activity among pyrazole compounds.

属性

IUPAC Name |

2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYUMXYQWWBXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。